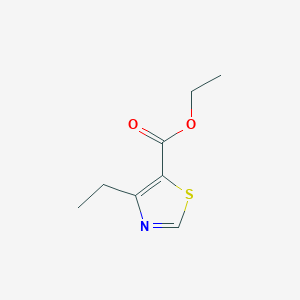
Ethyl 4-ethylthiazole-5-carboxylate
Overview
Description
Ethyl 4-ethylthiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties due to the delocalization of π-electrons within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-mercaptoacetate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 4-ethyl-1,3-thiazole-5-carboxylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-ethylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its thiazole ring enhances biological activity, making it particularly valuable in the development of:
- Anti-inflammatory agents : Research indicates that compounds derived from thiazoles exhibit significant anti-inflammatory properties, which can be harnessed for therapeutic applications.
- Anticancer agents : Studies have shown that derivatives of this compound can selectively target cancer cells while sparing healthy cells, making them promising candidates for cancer treatment. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells .
Material Science
In material science, this compound is utilized to produce advanced materials with desirable thermal and mechanical properties. Its applications include:
- Polymers and coatings : The compound can be incorporated into polymer formulations to enhance durability and resistance to environmental factors. This is particularly useful in developing specialty coatings that require specific performance characteristics .
Biochemical Research
This compound plays a significant role in biochemical research:
- Enzyme interactions : It is used to study enzyme inhibition and metabolic pathways, providing insights into cellular processes and potential therapeutic targets. This research is critical for understanding disease mechanisms and developing new treatments .
Agricultural Chemistry
In the field of agricultural chemistry, this compound contributes to the formulation of agrochemicals:
- Pesticides and herbicides : The compound's unique structure allows it to be effective against specific pests while being less harmful to beneficial organisms, thus promoting sustainable agricultural practices .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of ethyl derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against SHSY-5Y neuroblastoma cells with higher selectivity compared to healthy fibroblast cells. This suggests potential for future cancer therapies targeting neuroblastoma .
Case Study 2: Material Enhancement
Research focused on incorporating this compound into polymer matrices demonstrated improved thermal stability and mechanical strength. These enhancements are crucial for developing materials used in high-performance applications such as automotive and aerospace industries .
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Ethyl 4-ethylthiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of biologically active agents.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Another derivative with potential pharmaceutical applications.
The uniqueness of ethyl 4-ethyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 4-ethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
YDVJUPSKFKJIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














